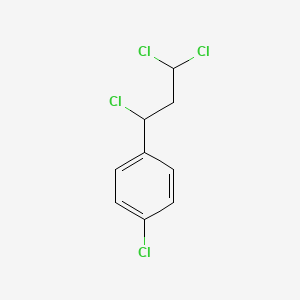
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is an organic compound with the molecular formula C9H8Cl4 It is a derivative of benzene, where a chlorine atom and a trichloropropyl group are substituted at the 1 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- typically involves the chlorination of 1-chloro-4-propylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the propyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- can undergo nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: Reduction of the trichloropropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Phenol Derivatives: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Less Chlorinated Derivatives: Formed from reduction.
科学的研究の応用
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- primarily involves nucleophilic aromatic substitution. The chlorine atom on the benzene ring is susceptible to attack by nucleophiles, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination of the chloride ion, resulting in the substitution product . The trichloropropyl group can also participate in various chemical reactions, contributing to the compound’s reactivity.
類似化合物との比較
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group instead of a trichloropropyl group.
Uniqueness: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is unique due to the presence of the trichloropropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
147541-92-2 |
|---|---|
分子式 |
C9H8Cl4 |
分子量 |
258.0 g/mol |
IUPAC名 |
1-chloro-4-(1,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8Cl4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8-9H,5H2 |
InChIキー |
FXGGVHPRMRPZIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CC(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



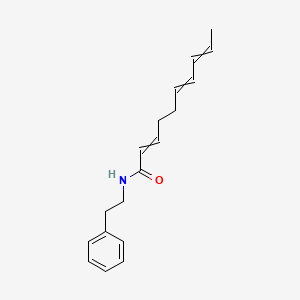

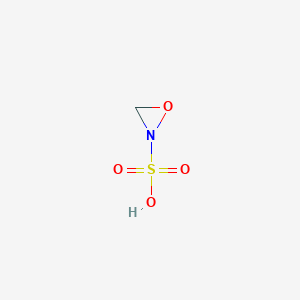


![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
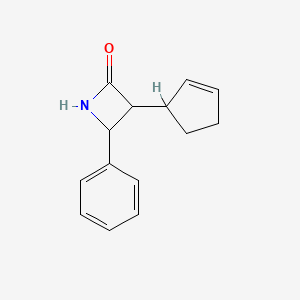

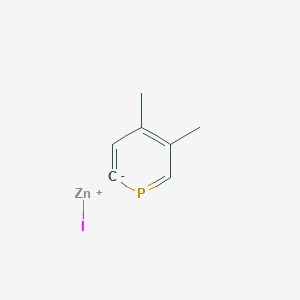
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)


